molecular formula C12H11ClN2O2 B1425283 1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1221722-66-2

1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1425283
M. Wt: 250.68 g/mol
InChI Key: JVLZSECZDFJTHD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type and location of chemical bonds. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and pH may also be studied.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : This compound has been used in the synthesis of novel pyrazole derivatives, which are characterized by spectroscopic and elemental analysis (Khalifa, Al-Omar, & Taha, 2017).
  • Crystal Structure Analysis : The crystal structure of similar pyrazole derivatives has been determined, revealing detailed molecular configurations and interactions (Xu & Shi, 2011).

Chemical Reactions and Modifications

  • Formation of Reduced Bipyrazoles : It serves as a precursor in reactions under microwave irradiation and basic conditions to yield reduced bipyrazoles and their derivatives (Cuartas et al., 2017).
  • Creation of Novel Imidazolones : This compound has been utilized in a one-pot cyclocondensation to synthesize novel imidazolones, demonstrating its versatility in organic synthesis (Khalifa, Al-Omar, & Nossier, 2017).

Biological and Pharmaceutical Applications

  • Anti-microbial Properties : Pyrazole derivatives synthesized from this compound have shown promising anti-microbial properties (Prasath et al., 2015).
  • Synthesis of Thiazolidinone Derivatives : It is used in the preparation of pharmacophore linked thiazole, thiazoline, and thiazolidinone derivatives, suggesting potential pharmaceutical applications (Khalifa, Nossier, & Al-Omar, 2017).

Advanced Materials and Technology

  • Organic Light-Emitting Devices : Derivatives of this compound have been used in the design and synthesis of heteroleptic iridium(III) phosphors, showing high potential for use in efficient organic light-emitting devices (Kumar et al., 2017).
  • Sonodynamic Therapy : It has been used in synthesizing ferrocenyl-containing heterocyclic derivatives for sonodynamic therapy, demonstrating its application in innovative medical treatments (Osipova et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures, and appropriate disposal methods.


Future Directions

This involves identifying areas for further research. It could include improving the compound’s synthesis, studying its reactions, investigating new uses, or developing safer or more effective analogs.


properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methyl-3-oxo-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(17)15(14-8)6-9-2-4-10(13)5-3-9/h2-5,7,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLZSECZDFJTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)CC2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
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1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

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